1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea
Overview
Description
1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is a complex organic compound that features a piperazine ring, a thiophene ring, and a thiourea group. Compounds with such structures are often studied for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 4-phenylpiperazine, react it with a suitable alkylating agent to introduce the thiophene group.
Introduction of the Thiourea Group: The intermediate product is then reacted with an isothiocyanate derivative to form the thiourea group.
Final Coupling: The final step involves coupling the intermediate with o-tolyl isothiocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for conditions such as anxiety, depression, or other neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea would depend on its specific biological target. Generally, compounds with piperazine and thiourea groups can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenylpiperazin-1-yl)-3-(o-tolyl)thiourea: Lacks the thiophene group.
1-(1-(4-Phenylpiperazin-1-yl)propan-2-yl)-3-(o-tolyl)thiourea: Lacks the thiophene group and has a simpler alkyl chain.
Uniqueness
1-(1-(4-Phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(o-tolyl)thiourea is unique due to the presence of both the thiophene ring and the thiourea group, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4S2/c1-19-9-6-7-12-22(19)27-25(30)26-20(2)24(23-13-8-18-31-23)29-16-14-28(15-17-29)21-10-4-3-5-11-21/h3-13,18,20,24H,14-17H2,1-2H3,(H2,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRYYPFPEJKYTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(C)C(C2=CC=CS2)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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